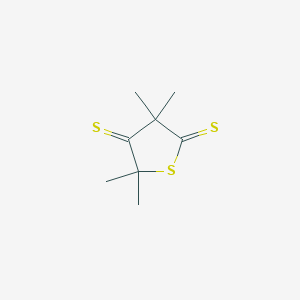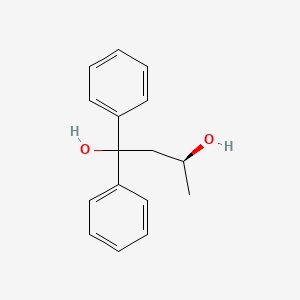
(3S)-1,1-Diphenylbutane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-1,1-Diphenylbutane-1,3-diol is an organic compound characterized by the presence of two phenyl groups attached to a butane backbone with hydroxyl groups at the first and third carbon positions. The compound’s stereochemistry is specified by the (3S) configuration, indicating the spatial arrangement of atoms around the third carbon.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1,1-Diphenylbutane-1,3-diol typically involves the use of Grignard reagents or organolithium compounds. One common method is the reaction of 1,1-diphenyl-1-butene with a suitable Grignard reagent, followed by hydrolysis to yield the desired diol. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of precursor compounds under high pressure and temperature. The use of chiral catalysts can help achieve the desired stereochemistry. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-1,1-Diphenylbutane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into corresponding alkanes or alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Production of diphenylbutane derivatives.
Substitution: Generation of brominated or sulfonated phenyl derivatives.
Aplicaciones Científicas De Investigación
(3S)-1,1-Diphenylbutane-1,3-diol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in protein binding studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (3S)-1,1-Diphenylbutane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of enzymes or the binding affinity of receptors. The phenyl groups contribute to hydrophobic interactions, stabilizing the compound’s binding to its targets.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Diphenylethane-1,2-diol: Similar structure but with hydroxyl groups at different positions.
1,1-Diphenylpropane-1,3-diol: Differing by one carbon in the backbone.
1,1-Diphenylbutane-1,2-diol: Hydroxyl groups at adjacent carbon positions.
Uniqueness
(3S)-1,1-Diphenylbutane-1,3-diol is unique due to its specific stereochemistry and the positioning of hydroxyl groups, which influence its reactivity and binding properties. This makes it a valuable compound in stereoselective synthesis and in studies requiring precise molecular interactions.
Propiedades
Número CAS |
73151-77-6 |
|---|---|
Fórmula molecular |
C16H18O2 |
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
(3S)-1,1-diphenylbutane-1,3-diol |
InChI |
InChI=1S/C16H18O2/c1-13(17)12-16(18,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,17-18H,12H2,1H3/t13-/m0/s1 |
Clave InChI |
WAGALWVQWKDBCI-ZDUSSCGKSA-N |
SMILES isomérico |
C[C@@H](CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)O |
SMILES canónico |
CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


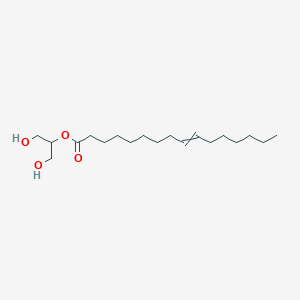
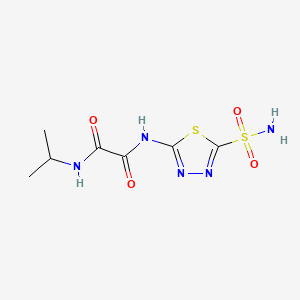

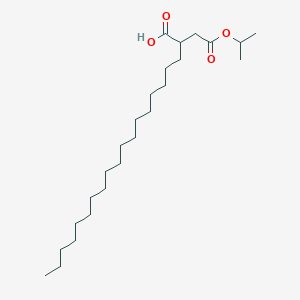
![3-Chloropyrazino[2,3-F]quinoxaline](/img/structure/B14454845.png)

![N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide](/img/structure/B14454851.png)

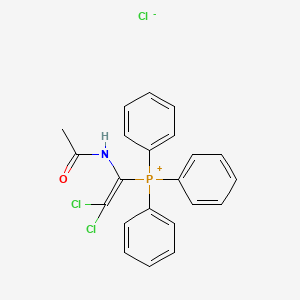
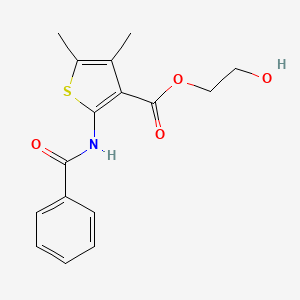
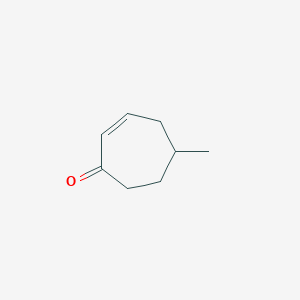
![6-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B14454882.png)
![Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate](/img/structure/B14454886.png)
